molecular formula C9H9Cl2NS B13499410 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B13499410
M. Wt: 234.14 g/mol
InChI Key: VHOQNRDMFKZVAB-UHFFFAOYSA-N
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Description

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9Cl2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a methanamine group.

Preparation Methods

The synthesis of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chlorobenzothiophene.

    Substitution Reaction: The 6-chlorobenzothiophene undergoes a substitution reaction with methanamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(5-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(3-Chloro-1-benzothiophen-2-yl)methanamine hydrochloride

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.14 g/mol

IUPAC Name

(6-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8ClNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H

InChI Key

VHOQNRDMFKZVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2CN.Cl

Origin of Product

United States

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